2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a combination of pyridine, triazole, and sulfamoylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps One common method starts with the preparation of the triazole ring, which is then coupled with a pyridine derivativeThe reaction conditions often include the use of catalysts such as zinc oxide nanoparticles and solvents like absolute ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine moiety and have similar biological activities.
N-(pyridin-2-yl)amides: These compounds also feature the pyridine group and are used in medicinal chemistry.
Uniqueness
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
CAS No. |
587010-67-1 |
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Molecular Formula |
C17H18N6O3S2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C17H18N6O3S2/c1-2-23-16(14-5-3-4-10-19-14)21-22-17(23)27-11-15(24)20-12-6-8-13(9-7-12)28(18,25)26/h3-10H,2,11H2,1H3,(H,20,24)(H2,18,25,26) |
InChI Key |
NBPGYQBMGZVLMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=N3 |
Origin of Product |
United States |
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